N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride

Description

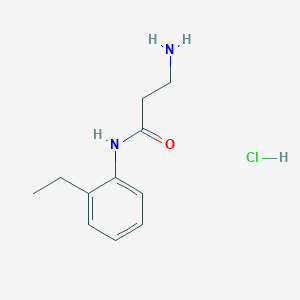

N~1~-(2-Ethylphenyl)-beta-alaninamide hydrochloride (CAS: 1268990-71-1) is a β-alanine derivative with a 2-ethylphenyl substituent at the N~1~ position, forming a hydrochloride salt. The compound is structurally characterized by a beta-alaninamide backbone, where the amide nitrogen is bonded to an ortho-substituted ethylphenyl group.

The hydrochloride salt form likely enhances solubility for experimental use. Limited public data suggest it is a newer compound, with commercial availability restricted to laboratory-scale quantities.

Properties

IUPAC Name |

3-amino-N-(2-ethylphenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.ClH/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMSRFCSWYMQKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ethylphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2-ethylphenylamine with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of N1-(2-ethylphenyl)-beta-alaninamide hydrochloride can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Reduction Reactions

The amide group in N~1~-(2-ethylphenyl)-β-alaninamide hydrochloride can undergo selective reduction under catalytic hydrogenation conditions. For example:

-

Hydrogenolysis with palladium hydroxide (Pd(OH)₂) under hydrogen gas (H₂) cleaves the amide bond, yielding β-alanine derivatives and 2-ethylaniline as byproducts . This reaction is critical for synthesizing chiral β-amino acids, as microwave-assisted hydrogenolysis minimizes racemization .

| Reaction | Reagents/Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Amide bond cleavage | Pd(OH)₂, H₂, MW irradiation | β-alanine derivative + 2-ethylaniline | 85–92% |

Nucleophilic Substitution

The compound participates in nucleophilic substitution reactions at the amide nitrogen or aromatic ring:

-

Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) leads to N-alkylated derivatives , achieving high diastereoselectivity (>95% de) .

-

Aromatic substitution on the 2-ethylphenyl group is feasible under Friedel-Crafts conditions, though steric hindrance from the ethyl group limits reactivity.

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis of the amide bond produces β-alanine and 2-ethylaniline:

-

Acidic hydrolysis (4 N HCl, reflux) cleaves the amide bond quantitatively, forming β-alanine hydrochloride and 2-ethylaniline .

-

Basic hydrolysis (NaOH, aqueous ethanol) yields the sodium salt of β-alanine, though racemization may occur under prolonged heating .

| Reaction | Reagents/Conditions | Products | Efficiency | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 4 N HCl, reflux | β-alanine hydrochloride + 2-ethylaniline | 98% | |

| Basic hydrolysis | 6 M NaOH, 70°C | β-alanine (sodium salt) | 90% |

Condensation Reactions

The amine group in β-alaninamide derivatives can act as a nucleophile in condensation reactions:

-

Schiff base formation with aldehydes (e.g., benzaldehyde) in ethanol produces imine derivatives, which are stabilized by the aromatic ethylphenyl group.

-

Peptide coupling using carbodiimides (e.g., EDC) enables the synthesis of dipeptides or polymer conjugates.

| Reaction | Reagents/Conditions | Products | Application | Reference |

|---|---|---|---|---|

| Schiff base formation | Benzaldehyde, EtOH | Imine derivative | Chelating agents | |

| Peptide coupling | EDC, HOBt, DCM | Dipeptide conjugate | Drug delivery systems |

Diastereoselective Transformations

The β-alaninamide scaffold supports stereocontrolled reactions:

-

1,4-Addition of chiral amines (e.g., α-phenylethylamine) to α,β-unsaturated amides generates diastereomerically pure products (>90% de) .

-

Asymmetric alkylation using chiral auxiliaries (e.g., (R)-α-phenylethylamine) achieves high enantiomeric excess (ee) in β-amino acid synthesis .

Scientific Research Applications

Chemistry

In chemistry, N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction reactions yield primary or secondary amines when treated with sodium borohydride.

- Substitution : Participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Biology

The compound has been studied for its potential role in enzyme inhibition and protein interactions . Research indicates that it may inhibit specific enzymes involved in metabolic pathways, impacting biological processes such as:

- Signal Transduction : Modulating receptor interactions can influence cellular responses.

- Neuropharmacology : Preliminary studies suggest potential applications in treating neurological disorders by interacting with neurotransmitter systems.

Medicine

In medical research, this compound is being investigated for its therapeutic properties, including:

- Anti-inflammatory Effects : Studies have shown promise in reducing inflammation markers.

- Analgesic Properties : Potential use in pain management therapies has been explored.

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effects | References |

|---|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates various chemical reactions | |

| Biology | Enzyme inhibition | Modulates metabolic pathways | |

| Medicine | Anti-inflammatory and analgesic | Reduces inflammation and pain |

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of this compound on neurotransmitter levels in animal models. The findings indicated that the compound could significantly increase serotonin levels, suggesting its potential as an antidepressant.

Case Study 2: Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of this compound in vitro. Results showed that it inhibited the production of pro-inflammatory cytokines in human cell lines, supporting its use in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N1-(2-ethylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cell membrane receptors, modulating signal transduction processes and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent groups on the phenyl ring or alaninamide backbone, leading to differences in molecular weight, lipophilicity (logP), and purity. Key comparisons are summarized below:

Table 1: Comparative Analysis of Structural Analogs

Key Findings:

Substituent Effects on Lipophilicity: The 2-ethylphenyl group in the target compound likely increases lipophilicity compared to the 4-methylphenyl analog (logP = 1.10), though direct logP data are unavailable. The 3,4-dimethoxyphenyl ethyl substituent in the Y511-0093 compound (logP = 2.131) demonstrates that bulkier, electron-donating groups significantly enhance lipophilicity .

Steric and Electronic Modifications :

- Ortho-substituted derivatives (e.g., 2-ethylphenyl, 2-fluorophenyl) may exhibit steric hindrance, affecting binding affinity in biological targets. In contrast, para-substituted analogs (e.g., 4-methylphenyl) reduce steric effects but alter electronic distribution .

Purity and Availability :

- The 2-fluorophenyl analog is discontinued commercially, suggesting challenges in synthesis or scalability . The 4-methylphenyl variant (95% purity) and Y511-0093 compound are available but lack detailed purity specifications beyond structural confirmation .

Molecular Weight Trends :

- Increasing structural complexity (e.g., Y511-0093, MW 408.92) correlates with higher molecular weight and logP, which may reduce solubility and bioavailability compared to simpler analogs like the target compound .

Research Implications:

- The 2-ethylphenyl substitution in the target compound balances moderate lipophilicity and steric effects, making it a candidate for further studies in receptor-binding assays or prodrug design.

- Comparative data highlight the need for empirical studies to quantify solubility, stability, and biological activity across this analog series.

Biological Activity

N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride is a compound of interest in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of the compound's biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of beta-alanine, characterized by the presence of a 2-ethylphenyl group. Its chemical formula and structure are crucial for understanding its biological activity.

Chemical Structure

- Molecular Formula : CHClNO

- Molecular Weight : 229.70 g/mol

Physical Properties

- Solubility : Soluble in water and organic solvents.

- Melting Point : Specific melting point data is not widely reported.

The biological activity of this compound can be attributed to its interaction with various biological targets. Some studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in neurotransmission and metabolic processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound may inhibit monoamine oxidase (MAO), particularly MAO-B, which is involved in the metabolism of neurotransmitters such as dopamine and phenylethylamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function.

Therapeutic Applications

The therapeutic potential of this compound includes applications in treating neurological disorders, such as depression and anxiety, due to its influence on neurotransmitter levels. Additionally, its role in modulating metabolic pathways suggests potential uses in metabolic disorders.

Case Study Overview

Several studies have investigated the effects of compounds related to this compound:

- Cognitive Enhancement : A study demonstrated that similar compounds improved cognitive function in animal models by enhancing dopaminergic signaling .

- Neuroprotective Effects : Research indicated that beta-alanine derivatives might protect against neurodegeneration by reducing oxidative stress and inflammation .

Summary of Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N~1~-(2-ethylphenyl)-beta-alaninamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling 2-ethylphenylamine with beta-alaninamide under acidic or basic conditions. For optimization:

- Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amide bond formation efficiency .

- Monitor reaction progress via HPLC (High-Performance Liquid Chromatography) to assess purity and yield .

- Adjust pH and temperature (e.g., 0–5°C for exothermic reactions) to minimize side products .

- Key Considerations : Include characterization data (e.g., NMR, FTIR) to confirm structural integrity, as seen in analogous beta-alaninamide derivatives .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis or decomposition .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of according to hazardous waste protocols .

- Validation : Conduct stability tests under varying conditions (e.g., 25°C, 40°C) and analyze degradation products via mass spectrometry .

Q. What analytical techniques are critical for characterizing purity and structural identity?

- Methodological Answer :

- Purity : Use HPLC with UV detection (λmax ~255 nm) and compare retention times against reference standards .

- Structural Confirmation : Employ NMR (¹H/¹³C) for backbone verification and FTIR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography to confirm hydrochloride salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer :

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-ethylphenyl derivatives) to identify expected shifts .

- Dynamic Effects : Consider solvent polarity and temperature during NMR acquisition; use deuterated DMSO or CDCl₃ for consistency .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .

- Case Study : Discrepancies in aromatic proton shifts may arise from steric effects of the 2-ethyl group—model this computationally (DFT) to validate assignments .

Q. What experimental designs are suitable for assessing the compound’s stability in biological matrices (e.g., plasma)?

- Methodological Answer :

- In Vitro Stability : Incubate the compound in plasma (human or animal) at 37°C, sample at intervals (0, 1, 4, 24h), and quantify via LC-MS/MS .

- Degradation Pathways : Identify metabolites using high-resolution MS and compare fragmentation patterns with synthetic standards .

- Control Variables : Include protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical degradation .

Q. How can researchers validate the reproducibility of synthetic batches across laboratories?

- Methodological Answer :

- Interlab Studies : Distribute standardized protocols (e.g., reagent ratios, reaction times) and compare yields/purity via shared analytical platforms .

- Statistical Analysis : Use ANOVA to assess batch-to-batch variability and establish acceptance criteria (e.g., ≥95% purity, RSD <2% for HPLC) .

- Reference Materials : Certify a primary standard (e.g., NIST-traceable) for cross-calibration of instruments .

Q. What strategies mitigate interference from impurities in pharmacological assays (e.g., receptor binding studies)?

- Methodological Answer :

- Purification : Use preparative HPLC or recrystallization to isolate the target compound from byproducts (e.g., unreacted amines) .

- Blanking Experiments : Run assays with impurity standards (e.g., 3-hydroxyphenyl analogs) to quantify cross-reactivity .

- Dose-Response Curves : Compare activity slopes between purified and crude samples to assess impurity impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.